molecular formula C17H17BrO2 B6301404 Benzyl 3-bromo5-isopropylbenzoate CAS No. 2121514-84-7

Benzyl 3-bromo5-isopropylbenzoate

Cat. No.: B6301404
CAS No.: 2121514-84-7
M. Wt: 333.2 g/mol
InChI Key: UALBDWYPRUUJRI-UHFFFAOYSA-N
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Description

Benzyl 3-bromo5-isopropylbenzoate is an organic compound with the molecular formula C17H17BrO2 and a molecular weight of 333.22 g/mol . It is a derivative of benzoic acid, where the benzyl group is substituted with a bromine atom at the 3-position and an isopropyl group at the 5-position. This compound is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzyl 3-bromo5-isopropylbenzoate can be synthesized through a multi-step process involving the bromination of benzoic acid derivatives. One common method involves the use of N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide in carbon tetrachloride (CCl4) to achieve selective bromination . The reaction conditions typically involve refluxing the mixture to ensure complete bromination.

Industrial Production Methods

Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. Photochemical bromination using in situ generated bromine radicals is a preferred method due to its high throughput and mass efficiency . This method allows for the production of large quantities of the compound with minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Benzyl 3-bromo5-isopropylbenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    N-bromosuccinimide (NBS): Used for bromination reactions.

    Potassium permanganate (KMnO4): Used for oxidation reactions.

    Lithium aluminum hydride (LiAlH4): Used for reduction reactions.

Major Products Formed

    Benzoic Acid Derivatives: Formed through oxidation reactions.

    Benzyl Alcohol: Formed through reduction reactions.

    Substituted Benzoates: Formed through substitution reactions.

Scientific Research Applications

Benzyl 3-bromo5-isopropylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of benzyl 3-bromo5-isopropylbenzoate involves its interaction with molecular targets through its bromine and isopropyl groups. The bromine atom can participate in nucleophilic substitution reactions, while the isopropyl group can influence the compound’s steric and electronic properties. These interactions can affect the compound’s reactivity and binding affinity to various molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Benzyl Benzoate: A simpler ester of benzoic acid without the bromine and isopropyl substitutions.

    Benzyl Bromide: Contains a bromine atom but lacks the isopropyl group.

    Isopropyl Benzoate: Contains the isopropyl group but lacks the bromine atom.

Uniqueness

Benzyl 3-bromo5-isopropylbenzoate is unique due to the presence of both the bromine and isopropyl groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

benzyl 3-bromo-5-propan-2-ylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17BrO2/c1-12(2)14-8-15(10-16(18)9-14)17(19)20-11-13-6-4-3-5-7-13/h3-10,12H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UALBDWYPRUUJRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC(=CC(=C1)Br)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301186987
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2121514-84-7
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2121514-84-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzoic acid, 3-bromo-5-(1-methylethyl)-, phenylmethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301186987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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